molecular formula C10H8ClLiO3 B6210363 lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate CAS No. 2703779-50-2

lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate

Cat. No. B6210363
CAS RN: 2703779-50-2
M. Wt: 218.6
InChI Key:
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Description

Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate, or LiCPO, is an organic compound composed of a lithium cation and a 2-(4-chlorophenyl)oxetane-2-carboxylate anion. It has been studied extensively due to its unique properties, such as its ability to form strong complexes with other molecules, its high solubility in a variety of solvents, and its ability to act as a catalyst in a variety of reactions. LiCPO has been used in a variety of scientific research applications, such as in the synthesis of new organic compounds, in the study of drug metabolism, and in the study of enzyme-catalyzed reactions.

Scientific Research Applications

LiCPO has been used in a variety of scientific research applications. In the synthesis of new organic compounds, LiCPO can be used as a catalyst to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. In the study of drug metabolism, LiCPO can be used to study the mechanism of action of various drugs and their metabolites. In the study of enzyme-catalyzed reactions, LiCPO can be used as a catalyst to facilitate the formation of desired products.

Mechanism of Action

The mechanism of action of LiCPO is not fully understood. However, it is believed that the lithium cation binds to the anion of the 2-(4-chlorophenyl)oxetane-2-carboxylate, forming a strong complex that is capable of catalyzing a variety of reactions. In addition, the lithium cation is believed to be able to form hydrogen bonds with other molecules, which could also contribute to its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of LiCPO are not well understood. However, it is believed that LiCPO may have some effect on the metabolism of drugs, as it has been shown to increase the rate of metabolism of certain drugs in laboratory experiments. In addition, LiCPO may have some effect on the metabolism of enzymes, as it has been shown to increase the rate of enzyme-catalyzed reactions in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using LiCPO in laboratory experiments is its ability to form strong complexes with other molecules and its high solubility in a variety of solvents. This makes LiCPO an ideal catalyst for a variety of reactions. In addition, LiCPO is relatively inexpensive and easy to obtain, making it an ideal choice for laboratory use. The main limitation of LiCPO is its lack of specificity, as it can catalyze a variety of reactions, both desired and undesired.

Future Directions

There are a number of potential future directions for research on LiCPO. One potential direction is to explore the mechanism of action of LiCPO in more detail. This could include studying the interactions between LiCPO and other molecules, as well as studying the effects of LiCPO on drug metabolism and enzyme-catalyzed reactions. Another potential direction is to explore the potential applications of LiCPO in more detail. This could include studying the potential of LiCPO as a catalyst for the synthesis of new organic compounds and studying the potential of LiCPO as a catalyst for the production of desired products in enzyme-catalyzed reactions. Finally, further research could be conducted to explore the potential advantages and limitations of LiCPO in laboratory experiments.

Synthesis Methods

LiCPO can be synthesized in two different ways. The first method involves the reaction of lithium carbonate with 4-chlorophenol in an aqueous solution. This reaction results in the formation of LiCPO and a byproduct of water. The second method involves the reaction of lithium hydroxide with 4-chlorophenol in an aqueous solution. This reaction also results in the formation of LiCPO and a byproduct of water. Both methods are relatively simple and cost-effective, making them ideal for laboratory use.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate involves the reaction of 2-(4-chlorophenyl)oxetane-2-carboxylic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "2-(4-chlorophenyl)oxetane-2-carboxylic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 2-(4-chlorophenyl)oxetane-2-carboxylic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Filter the resulting mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate as a white solid." ] }

CAS RN

2703779-50-2

Product Name

lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate

Molecular Formula

C10H8ClLiO3

Molecular Weight

218.6

Purity

0

Origin of Product

United States

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